molecular formula C14H10ClN3S B5723843 (2Z)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-benzothiazole CAS No. 33119-82-3

(2Z)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-benzothiazole

Cat. No.: B5723843
CAS No.: 33119-82-3
M. Wt: 287.8 g/mol
InChI Key: YCWULWONUYQQCB-CXUHLZMHSA-N
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Description

(2Z)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-benzothiazole is a synthetic organic compound characterized by its unique structure, which includes a benzothiazole ring and a chlorobenzylidene hydrazone moiety

Properties

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3S/c15-11-7-5-10(6-8-11)9-16-18-14-17-12-3-1-2-4-13(12)19-14/h1-9H,(H,17,18)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWULWONUYQQCB-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NN=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)N/N=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90430074
Record name STK638329
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90430074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33119-82-3
Record name NSC45090
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45090
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name STK638329
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90430074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-benzothiazole typically involves the condensation of 2-aminobenzothiazole with 4-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzylidene moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the double bonds.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

(2Z)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(2E)-(4-fluorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-benzothiazole
  • (2Z)-2-[(2E)-(4-methylbenzylidene)hydrazinylidene]-2,3-dihydro-1,3-benzothiazole
  • (2Z)-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-benzothiazole

Uniqueness

(2Z)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-benzothiazole is unique due to the presence of the chlorobenzylidene moiety, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity and can influence its interaction with biological targets, making it a valuable compound for various applications.

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